molecular formula C7H19O3PSi B13823699 Diethyl (trimethylsilyl)phosphonate CAS No. 52057-48-4

Diethyl (trimethylsilyl)phosphonate

Cat. No.: B13823699
CAS No.: 52057-48-4
M. Wt: 210.28 g/mol
InChI Key: VSZFYBLSMQWXDL-UHFFFAOYSA-N
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Description

Diethyl (trimethylsilyl)phosphonate is a versatile organophosphorus compound characterized by a phosphonate ester group linked to a trimethylsilyl (TMS) moiety. Its synthesis typically involves the reaction of diethyl phosphite with hexamethyldisilazane (HMDS) in the presence of zinc(II) chloride, yielding the target compound in 76% efficiency . This compound is widely employed as a reactive intermediate in organic synthesis, particularly for introducing phosphonate groups into complex molecules. For example, it serves as a nucleophile in the stereoselective synthesis of α-aminophosphonic acids via addition to chiral sulfinyl aldimines, achieving 69% yield and 84% diastereoisomeric excess . Additionally, it plays a critical role in the synthesis of antiviral agents, such as zanamivir phosphonate derivatives, which exhibit enhanced neuraminidase inhibition compared to their carboxylate counterparts .

The trimethylsilyl group enhances solubility in nonpolar solvents and stabilizes intermediates during reactions, making this compound advantageous in multi-step synthetic pathways. Its applications extend to materials science, where it is utilized in the grafting of ionic liquids onto γ-alumina surfaces for CO₂ separation technologies .

Properties

CAS No.

52057-48-4

Molecular Formula

C7H19O3PSi

Molecular Weight

210.28 g/mol

IUPAC Name

diethoxyphosphoryl(trimethyl)silane

InChI

InChI=1S/C7H19O3PSi/c1-6-9-11(8,10-7-2)12(3,4)5/h6-7H2,1-5H3

InChI Key

VSZFYBLSMQWXDL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Direct Silylation of Diethyl Phosphonate

The most common and straightforward preparation method involves the reaction of diethyl phosphonate with hexamethyldisilazane (HMDS) in the presence of a catalyst such as zinc(II) chloride. This reaction typically proceeds at room temperature (around 20°C) and achieves a conversion rate of approximately 76%.

  • Reaction:

    $$
    \text{Diethyl phosphonate} + \text{Hexamethyldisilazane} \xrightarrow[\text{ZnCl}_2]{20^\circ C} \text{this compound} + \text{byproducts}
    $$

  • Key Parameters:

    • Catalyst: Zinc(II) chloride
    • Temperature: ~20°C (room temperature)
    • Conversion: ~76%
    • Scale: Laboratory to industrial scale with optimization

This method is favored due to its mild conditions and relatively high yield, making it suitable for both research and industrial production.

Industrial Scale Production

Industrial production generally employs the same synthetic route as above but on a larger scale with optimized catalyst loading and reaction conditions to maximize yield and purity. The use of efficient catalysts and controlled reaction parameters ensures the production of this compound with high purity suitable for downstream applications.

Analysis of Preparation Methods

Preparation Method Reaction Conditions Yield (%) Purity (%) Advantages Disadvantages
Direct silylation of diethyl phosphonate with HMDS and ZnCl2 catalyst Room temperature (~20°C), ZnCl2 catalyst ~76 Not specified Mild conditions, scalable Moderate yield
Industrial scale optimized silylation Similar to lab scale, optimized catalyst and conditions Higher than lab scale High purity Scalable, efficient Requires catalyst optimization
Ternary complex reduction with Al and alcoholysis 80-160°C, multiple steps, vacuum distillation 78-86 96.7-98.9 High purity, good yield Complex, hazardous reagents, multi-step

Chemical Reactions Analysis

Types of Reactions

Diethyl (trimethylsilyl)phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hexamethyldisilazane, chloro(trimethyl)silane, and various bases. Reaction conditions often involve room temperature or mild heating, with catalysts like zinc(II) chloride or palladium to enhance reaction efficiency .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield various phosphonates, while cross-coupling reactions can produce aryl phosphonates .

Scientific Research Applications

Chemical Properties and Structure

Diethyl (trimethylsilyl)phosphonate has the molecular formula C7H19O3PSi\text{C}_7\text{H}_{19}\text{O}_3\text{P}\text{Si}. The presence of both diethyl and trimethylsilyl groups contributes to its distinctive reactivity profile, enabling it to participate in various chemical transformations. The phosphonate functional group allows it to mimic phosphate esters, which is crucial for biological applications.

Organic Synthesis

This compound is widely used as a reagent in organic synthesis, particularly for the formation of carbon-phosphorus bonds. This compound facilitates the synthesis of other phosphonates and phosphoric acid derivatives, enhancing the efficiency of chemical reactions.

Key Reactions:

  • Formation of phosphonates via nucleophilic substitution.
  • Use in the synthesis of biologically active molecules.

Biological Applications

The compound plays a significant role in medicinal chemistry, specifically in the development of pharmaceuticals. Its ability to interact with various molecular targets through its phosphonate group makes it valuable for drug design.

Case Studies:

  • Antiviral Activity: Certain derivatives have shown effectiveness against varicella-zoster virus (VZV), with effective concentrations (EC50) ranging from 27.6 to 91.5 µM.
  • Anticancer Activity: Various phosphonates derived from this compound exhibited moderate cytostatic effects on cancer cell lines such as HeLa, with IC50 values between 29 and 130 µM.
  • Antibacterial Properties: Phosphonates can disrupt bacterial cell function by mimicking natural substrates involved in cellular processes.

Industrial Applications

In the industrial sector, this compound is utilized in producing various chemicals and materials, showcasing its versatility beyond laboratory settings.

Mechanism of Action

The mechanism by which diethyl (trimethylsilyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The trimethylsilyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical transformations. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Diethyl (trimethylsilyl)phosphonate is part of a broader family of phosphonate esters, which differ in alkyl/silyl substituents and functional groups. Key analogues include:

Compound Name Key Substituents Key Applications/Reactivity Reference
Diethyl [(methylthio)(trimethylsilyl)methyl]phosphonate Methylthio, TMS groups Reacts with diethyldisulfide to form diphenylthiomethyl derivatives (62–75% yield)
Diethyl (difluoro(trimethylsilyl)methyl)phosphonate Difluoro, TMS groups Mediates ketone difluoromethylenation to β-hydroxy-α,α-difluorophosphonates (yields: 60–85%)
Dimethyl 1-butyryloxy-1-carboxymethylphosphonate Methyl ester, butyryloxy group Synthesized via lipase-catalyzed kinetic resolution; used in chiral separations
Diethyl P-[2-(triethoxysilyl)ethyl]phosphonate Triethoxysilyl ethyl chain Flame retardant and NCM811 cathode stabilizer in lithium batteries

Reactivity and Stability

  • Trimethylsilyl vs. Alkyl Groups : The TMS group in this compound enhances electrophilicity at the phosphorus center, facilitating nucleophilic substitutions. In contrast, diethyl esters without silyl groups (e.g., dimethyl/dibutyl phosphonates) exhibit slower reaction kinetics due to reduced electron-withdrawing effects .
  • Hydrolysis Sensitivity : this compound is prone to hydrolysis under acidic or aqueous conditions, generating phosphonic acids. This contrasts with diethyl P-[2-(triethoxysilyl)ethyl]phosphonate, which demonstrates greater hydrolytic stability, making it suitable for battery electrolytes .
  • Grafting Behavior : Unlike trimethylsilyl esters of phenylphosphonic acid, which form bulk aluminum phosphonate phases during grafting, this compound enables controlled surface modification of γ-alumina without phase dissolution, critical for CO₂ separation membranes .

Physical Properties

Property This compound Diethyl [(methylthio)(TMS)methyl]phosphonate Diethyl P-[2-(triethoxysilyl)ethyl]phosphonate
Boiling Point Not reported Not reported >200°C (estimated)
Solubility High in THF, CH₂Cl₂ Moderate in polar aprotic solvents High in ethers, esters
Thermal Stability Decomposes above 150°C Stable up to 120°C Stable up to 180°C

Biological Activity

Diethyl (trimethylsilyl)phosphonate is an organophosphorus compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, synthesis methods, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

This compound has the molecular formula C7H19O3PSiC_7H_{19}O_3PSi. Its structure features both diethyl and trimethylsilyl groups, which enhance its reactivity and versatility in chemical reactions. The presence of the phosphonate functional group allows it to mimic phosphate esters, making it a valuable compound in drug development and organic synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its phosphonate group. The trimethylsilyl moiety enhances the compound's reactivity, facilitating participation in numerous chemical transformations that are crucial for biological applications. This interaction can lead to the inhibition of enzymes involved in disease pathways, showcasing its potential as a therapeutic agent .

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral activity against a range of viruses. For instance, certain phosphonylated compounds have shown effectiveness against varicella-zoster virus (VZV), with effective concentrations (EC50) ranging from 27.6 to 91.5 µM. One derivative demonstrated particularly strong activity against a thymidine kinase-deficient strain of VZV .

Anticancer Activity

The cytostatic properties of various phosphonates derived from this compound have been evaluated against several cancer cell lines, including HeLa cells. Most compounds exhibited moderate cytostatic effects, with IC50 values between 29 and 130 µM . The ability of these compounds to inhibit cancer cell proliferation highlights their potential utility in cancer therapy.

Antibacterial Activity

Phosphonates, including this compound derivatives, have been studied for their antibacterial properties. These compounds can disrupt bacterial cell function by mimicking natural substrates involved in cellular processes, leading to potential applications in treating bacterial infections .

Synthesis Methods

The synthesis of this compound typically involves several methods:

  • Direct Synthesis : Combining diethyl phosphite with trimethylsilyl chloride under controlled conditions can yield this compound.
  • Microwave-Assisted Synthesis : Recent studies have explored microwave irradiation techniques to enhance reaction efficiency and yield when synthesizing phosphonates .
  • Carbanionic Route : This method has shown promise for producing various dialkyl phosphonates with improved regioselectivity due to the directing effects of the trimethylsilyl group .

Table 1: Biological Activities of Phosphonates Derived from this compound

CompoundActivity TypeTarget Organism/Cell LineEC50/IC50 Value
Phosphonylated Compound AAntiviralVZV (TK-)27.59 µM
Phosphonylated Compound BAnticancerHeLa29-130 µM
Phosphonylated Compound CAntibacterialVarious Gram-positive bacteriaNot specified

Research Findings

Recent studies have highlighted the versatility of this compound in drug discovery. Its derivatives have been shown to inhibit specific enzymes involved in viral replication and cancer cell proliferation, indicating their potential as drug candidates . Additionally, the introduction of fluorine atoms in derivatives has been linked to enhanced metabolic stability and bioavailability, further supporting their therapeutic potential.

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